molecular formula C10H12BrNSi B13119107 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine

2-Bromo-4-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B13119107
M. Wt: 254.20 g/mol
InChI Key: WJXPTSIXMPVVPC-UHFFFAOYSA-N
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Description

2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is an organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a bromo group at the second position and a trimethylsilyl-ethynyl group at the fourth position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a bromo-substituted pyridine and a trimethylsilyl-acetylene. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the Sonogashira coupling reaction for larger volumes. This includes ensuring efficient mixing, temperature control, and purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((trimethylsilyl)ethynyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Enhance the efficiency of the coupling reactions.

    Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.

    Acids/Bases: For deprotection of the trimethylsilyl group.

Major Products

    Substituted Pyridines: Formed through substitution reactions.

    Coupled Products: Formed through further coupling reactions involving the ethynyl group.

    Ethynyl Derivatives: Formed by deprotection of the trimethylsilyl group.

Scientific Research Applications

2-Bromo-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine in chemical reactions involves the activation of the bromo and trimethylsilyl-ethynyl groups. The bromo group can undergo oxidative addition with palladium catalysts, facilitating cross-coupling reactions. The trimethylsilyl-ethynyl group can participate in nucleophilic substitution or deprotection reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both a bromo and a trimethylsilyl-ethynyl group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C10H12BrNSi

Molecular Weight

254.20 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H12BrNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3

InChI Key

WJXPTSIXMPVVPC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC=C1)Br

Origin of Product

United States

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